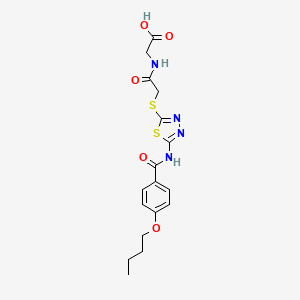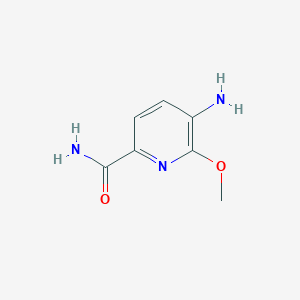
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as CYT387, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. It was first synthesized in 2008 by researchers at Cytopia Research Pty Ltd. CYT387 has shown potential in treating a range of diseases including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Wirkmechanismus
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea inhibits JAK1 and JAK2 enzymes by binding to the ATP-binding pocket of the enzymes. This prevents the enzymes from phosphorylating their substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of JAK1 and JAK2 signaling pathways leads to the reduction of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
The inhibition of JAK1 and JAK2 by 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea leads to a reduction in the production of pro-inflammatory cytokines and chemokines. This has been shown to reduce the severity of disease in animal models of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In addition, 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to improve blood counts and reduce spleen size in animal models of myeloproliferative neoplasms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is its specificity for JAK1 and JAK2 enzymes. This makes it a potential treatment for diseases that are caused by the dysregulation of these enzymes. However, one limitation of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is its potential toxicity. In preclinical studies, 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to cause liver toxicity in some animal models. This highlights the need for further safety studies before 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can be used in humans.
Zukünftige Richtungen
There are many potential future directions for 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea research. One direction is to investigate the potential of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in combination with other drugs for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. Another direction is to investigate the potential of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in other diseases that are caused by the dysregulation of JAK1 and JAK2 enzymes. Finally, future research could focus on the development of more potent and selective JAK inhibitors with fewer side effects.
Synthesemethoden
The synthesis of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 3-cyclohexyl-1-(pyridin-2-ylmethyl)thiourea with 3-bromomethylthiophene in the presence of a palladium catalyst. The reaction yields 3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit JAK1 and JAK2 enzymes, which are involved in the regulation of immune and inflammatory responses. This makes 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea a potential treatment for diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to reduce spleen size and improve blood counts in animal models of myeloproliferative neoplasms.
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(20-16-6-2-1-3-7-16)21(12-15-9-11-23-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMKRFDFVAVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2868025.png)


![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)



![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)
![7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/no-structure.png)
![3-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2868040.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)
![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2868045.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)